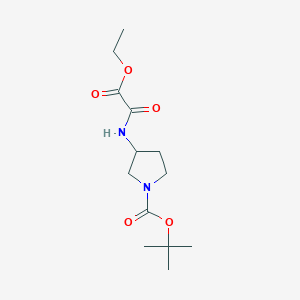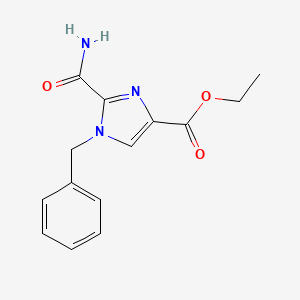
tert-butyl 3-(2-ethoxy-2-oxoacetamido)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a building block used as a precursor to the synthesis of thia and oxa-azaspiro . It can readily undergo [3+2] cycloadditions with dipolariphiles to generate a series of small-ring spirocycles .
Synthesis Analysis
The synthesis of this compound has been reported in the Carreira lab . It is synthesized on a multigram scale and has been employed to introduce a privileged NH -2-pyrrolidone moiety via oxygen, sulfur, and nitrogen atom to partner molecules via Rh II -catalyzed X–H insertion followed by Boc group removal .Molecular Structure Analysis
The molecular formula of this compound is C13H23NO4 . The InChI code is 1S/C13H23NO4/c1-5-17-11(15)8-10-6-7-14(9-10)12(16)18-13(2,3)4/h10H,5-9H2,1-4H3 . The molecular weight is 257.33 g/mol .Chemical Reactions Analysis
As mentioned earlier, this compound can readily undergo [3+2] cycloadditions with dipolariphiles to generate a series of small-ring spirocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 257.33 g/mol , a refractive index of n20/D 1.474 , and a density of 1.052 g/mL at 25 °C . It has a topological polar surface area of 55.8 Ų .科学的研究の応用
TBO-Pyr has a variety of potential applications in scientific research. It has been used in studies of enzyme inhibition, drug discovery, and drug development. TBO-Pyr has also been used to study the effects of various compounds on the immune system, as well as to investigate the mechanism of action of drugs. Additionally, TBO-Pyr has been used to study the effects of various compounds on the central nervous system, including the effects of drugs on the neurotransmitters dopamine and serotonin.
作用機序
Target of Action
The primary targets of “tert-butyl 3-(2-ethoxy-2-oxoacetamido)pyrrolidine-1-carboxylate” are currently unknown . This compound is a unique chemical provided to early discovery researchers
Mode of Action
Biochemical Pathways
It’s reported that this compound can readily undergo [3+2] cycloadditions with dipolariphiles to generate a series of small-ring spirocycles .
Result of Action
実験室実験の利点と制限
TBO-Pyr has a number of advantages for use in laboratory experiments. It is a highly stable compound, and its structure allows it to interact with a variety of biological targets. Additionally, it is relatively inexpensive and easy to synthesize. However, there are some limitations to its use in laboratory experiments. For example, it is not water-soluble, which can make it difficult to use in certain experiments. Additionally, its effects on certain biological targets may be unpredictable, which can lead to unpredictable results.
将来の方向性
There are a number of potential future directions for TBO-Pyr. It could be used in further studies of enzyme inhibition and drug development, as well as in studies of the effects of various compounds on the immune system. Additionally, it could be used to investigate the mechanism of action of drugs on the central nervous system, and to study the effects of various compounds on the neurotransmitters dopamine and serotonin. Finally, it could be used to study the effects of various compounds on the cardiovascular system, as well as to investigate the effects of various compounds on the metabolism.
合成法
TBO-Pyr is synthesized through a multi-step reaction involving the use of tert-butyl 3-(2-ethoxy-2-oxoacetamido)pyrrolidine-1-carboxylic acid (TBO-Pyr-Ac) and anhydrous sodium carbonate. The reaction is carried out in a two-phase system consisting of aqueous and organic phases. In the first step, the anhydrous sodium carbonate is added to the aqueous phase, followed by the addition of TBO-Pyr-Ac. The reaction is then heated to reflux for 30 minutes, and the resulting product is purified by column chromatography. The final product is a white solid with a melting point of 150°C.
特性
IUPAC Name |
tert-butyl 3-[(2-ethoxy-2-oxoacetyl)amino]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O5/c1-5-19-11(17)10(16)14-9-6-7-15(8-9)12(18)20-13(2,3)4/h9H,5-8H2,1-4H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGQWCCEEQPDFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1CCN(C1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[7-(butylsulfanyl)-5-(2-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0?,?]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B6462278.png)

![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2-(3-methylphenyl)acetamide](/img/structure/B6462294.png)
![1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(pyridin-3-yl)ethan-1-one](/img/structure/B6462297.png)
![2-(cyclopentyloxy)-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}pyridine](/img/structure/B6462301.png)
![1-methyl-3-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one](/img/structure/B6462306.png)
![1-{[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole](/img/structure/B6462311.png)
![N,N-dimethyl-3-{4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B6462319.png)
![4-ethoxy-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzamide](/img/structure/B6462327.png)

![N1,N4-bis[4-(2-hydroxyethyl)phenyl]benzene-1,4-dicarboxamide](/img/structure/B6462342.png)
![2-[(4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-ol](/img/structure/B6462351.png)
![N-methyl-N-[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6462364.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl}propan-1-one](/img/structure/B6462375.png)